molecular formula C6H13NO B8517827 N-Isopropyloxirane-2-methanamine CAS No. 6452-58-0

N-Isopropyloxirane-2-methanamine

Cat. No.: B8517827
CAS No.: 6452-58-0
M. Wt: 115.17 g/mol
InChI Key: AQFROTXMDPNEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyloxirane-2-methanamine is an amine derivative featuring an oxirane (epoxide) ring and an isopropyl substituent on the nitrogen atom.

Properties

CAS No.

6452-58-0

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-(oxiran-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C6H13NO/c1-5(2)7-3-6-4-8-6/h5-7H,3-4H2,1-2H3

InChI Key

AQFROTXMDPNEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes two compounds with structural similarities, differing primarily in functional groups and substituents. Below is a detailed comparison:

Functional Group and Structural Differences

2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) Structure: Contains a thiol (-SH) group and a secondary amine with ethyl and isopropyl substituents. Molecular Formula: C7H17NS . Key Features: The thiol group confers high reactivity in nucleophilic reactions, while the branched alkyl chains may influence lipophilicity.

N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS 209334-89-4) Structure: Features a methoxy (-OCH3) group and a primary amine with a cyclopropylmethyl substituent. Molecular Formula: C7H15NO . Key Features: The methoxy group enhances solubility in polar solvents, while the cyclopropyl ring may contribute to steric effects and metabolic stability.

N-Isopropyloxirane-2-methanamine Hypothetical Comparison :

  • Structure : Combines an epoxide ring (high strain and reactivity) with a tertiary amine.
  • Expected Reactivity : The epoxide ring would likely undergo ring-opening reactions (e.g., nucleophilic attack), while the isopropyl group could increase steric hindrance.

Research Findings and Limitations

  • Reactivity Trends : Thiols () and epoxides (hypothetical compound) exhibit distinct reactivity profiles, with thiols participating in disulfide bonding and epoxides in ring-opening polymerizations.
  • Toxicity : The cyclopropylmethyl derivative () shows multi-organ irritancy, suggesting that N-isopropyl variants with reactive groups (e.g., epoxide) may require stringent handling .
  • Data Gaps: No evidence directly addresses this compound, limiting authoritative comparisons. Further experimental studies are needed to validate its properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.